

A Technical Guide to the Discovery and Historical Preparation of Dinitromethane Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dinitromethane**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical preparation of **dinitromethane** salts, providing a comprehensive overview for researchers and professionals in the fields of chemistry and drug development. **Dinitromethane** and its salts are valuable precursors and intermediates in the synthesis of various organic compounds, including gem-dinitro compounds used in energetic materials and pharmaceuticals. This document details the seminal discoveries and outlines the evolution of synthetic methodologies, presenting key experimental protocols and quantitative data to aid in laboratory research.

Discovery and Early Preparations

The journey into the synthesis of **dinitromethane** salts began in the late 19th century. Free **dinitromethane** is an unstable, pale-yellow oil that decomposes vigorously at ambient temperatures, making its isolation and handling challenging.^[1] Consequently, early efforts focused on the preparation of its more stable alkali metal salts.

The first successful preparation of a **dinitromethane** salt is credited to the French chemist M. Villiers in 1884.^[1] He synthesized the potassium salt of **dinitromethane** by the reduction of bromodinitromethane.^[1] A few years later, in 1893, P. Duden also reported on **dinitromethane**, noting its instability in the free form.^[1] These early methods, while groundbreaking, were often low-yielding and involved hazardous starting materials.

A significant advancement came with the application of the Ter Meer reaction. In 1951, Feuer et al. described the preparation of potassium **dinitromethane** from chloronitromethane.[\[1\]](#) However, this method was also plagued by low yields, typically around 23%.[\[1\]](#)

Key Synthetic Methodologies and Experimental Protocols

Over the years, more efficient and safer methods for the preparation of **dinitromethane** salts have been developed. The following sections provide detailed experimental protocols for the most significant synthetic routes.

Synthesis from Bromodinitromethane (Method of Villiers)

This historical method laid the foundation for the study of **dinitromethane** salts. Although specific details from the original 1884 publication are sparse, the general approach involved the reduction of bromodinitromethane.

Experimental Protocol:

- Reactants: Bromodinitromethane, a suitable reducing agent (e.g., hydrogen sulfide), and a potassium salt solution.[\[1\]](#)
- Procedure:
 - Bromodinitromethane is prepared, historically by heating 2,4,6-tribromoaniline with concentrated nitric acid.
 - The resulting bromodinitromethane is then treated with a reducing agent in the presence of a potassium salt to yield potassium dinitromethanide.

Note: This method is of historical significance but is rarely used today due to the hazardous nature of the starting materials and the low yields.

The Ter Meer Reaction

This method involves the reaction of a 1-halo-1-nitroalkane with a nitrite salt.

Experimental Protocol:

- Reactants: Chloronitromethane, potassium nitrite, and a basic medium.
- Procedure:
 - Chloronitromethane is prepared by the chlorination of nitromethane.
 - The chloronitromethane is then reacted with potassium nitrite in a basic solution to produce the potassium salt of **dinitromethane**.[\[1\]](#)

Note: This reaction is known to produce modest yields of approximately 23%.[\[1\]](#)

Synthesis from Methyl Malonate

A more modern and efficient route to alkali metal salts of **dinitromethane** involves the nitration of methyl malonate followed by saponification. This method offers significantly higher yields and uses more readily available starting materials.

Experimental Protocol:

- Reactants: Methyl malonate, red fuming nitric acid, methylene chloride, and potassium hydroxide.
- Step 1: Nitration of Methyl Malonate to Methyl Dinitroacetate
 - Prepare a solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene chloride.
 - Cool the solution to -5°C with stirring.
 - Add 25 g of methyl malonate to the cooled solution.
 - The reaction yields methyl dinitroacetate.
- Step 2: Saponification to Potassium Dinitromethanide
 - To 8.1 g (0.04 mol) of the potassium salt of methyl dinitroacetate, add a solution of 2.65 g (0.04 mol) of 85% potassium hydroxide in 30 ml of water.

- Heat the mixture at 80-85°C for five minutes.
- Cool the solution to 0-5°C.
- Collect the precipitated yellow crystalline solid (potassium dinitromethanide) and wash with two 5 ml portions of ice-water.
- The air-dried solid is obtained in approximately 90% yield.[\[1\]](#)

Synthesis from Barbituric Acid

Another high-yield synthesis involves the nitration of barbituric acid and subsequent hydrolysis of the resulting 5,5-dinitrobarbituric acid.

Experimental Protocol:

- Reactants: Barbituric acid, a nitrating agent (e.g., nitric acid/sulfuric acid), and potassium hydroxide solution.
- Step 1: Nitration of Barbituric Acid
 - Nitrate barbituric acid under mild conditions to form 5,5-dinitrobarbituric acid.
- Step 2: Hydrolysis and Salt Formation
 - The 5,5-dinitrobarbituric acid intermediate is hydrolyzed.
 - Dissolve 3.3 g of the nitrated product in a mixture of water and ice (30 ml).
 - Neutralize the solution with a 20% KOH solution.
 - Heat the mixture to 80°C for 2 hours.
 - Upon cooling to room temperature, potassium **dinitromethane** precipitates.
 - The product can be recrystallized from water to purify it from sulfates.
 - This method can achieve a yield of approximately 70%.[\[2\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for various **dinitromethane** salts, providing a valuable resource for comparison and experimental planning.

Table 1: Physicochemical Properties of Alkali Metal Dinitromethanide Salts

Salt	Formula	Melting/Decomposition Point (°C)	Solubility in Water	Stability
Potassium Dinitromethanide	K[CH(NO ₂) ₂]	220 (explodes)[1]	Sparingly soluble	Stable for weeks at ambient temperature[1]
Sodium Dinitromethanide	Na[CH(NO ₂) ₂]	-	Very soluble	Stable for weeks at ambient temperature[1]

Note: The alkali metal salts of **dinitromethane** are sensitive to impact and should be handled with caution.[1]

Table 2: Properties of Various Organic **Dinitromethane** Salts

Cation	Yield (%)	Onset of Decomposition (°C, DTA)
Formamidinium	72	129
Aminoguanidinium	75	117
Triaminoguanidinium	78	134
Ethylenediaminium	67	100

Data sourced from Jalový et al., "Organic salts of **dinitromethane**".

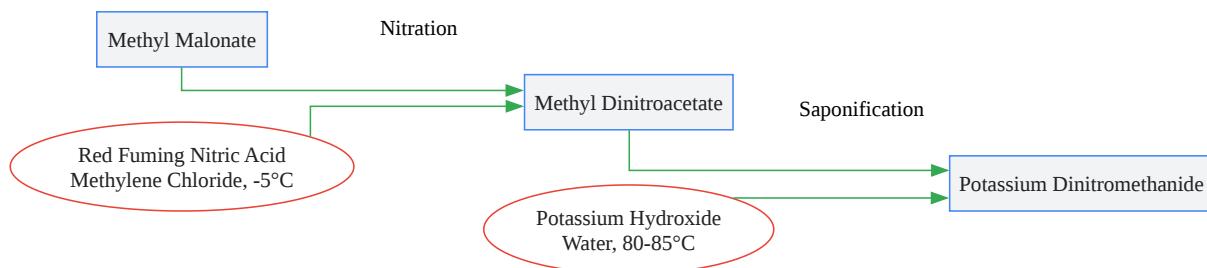
Table 3: Selected ¹H and ¹³C NMR Data for the Dinitromethanide Anion

Nucleus	Chemical Shift (δ , ppm) in DMSO-d_6
^1H	8.20 - 8.27
^{13}C	122.1 - 122.6

Data sourced from Jalový et al., "Organic salts of **dinitromethane**". The chemical shifts for the dinitromethanide anion are largely independent of the cation.

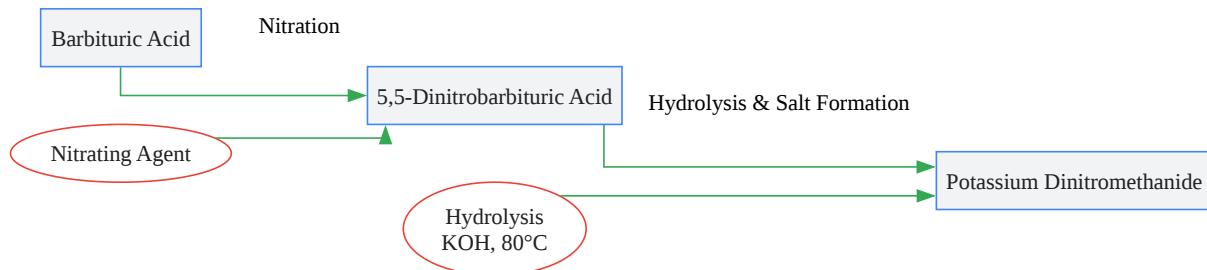
Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the preparation of **dinitromethane** salts.

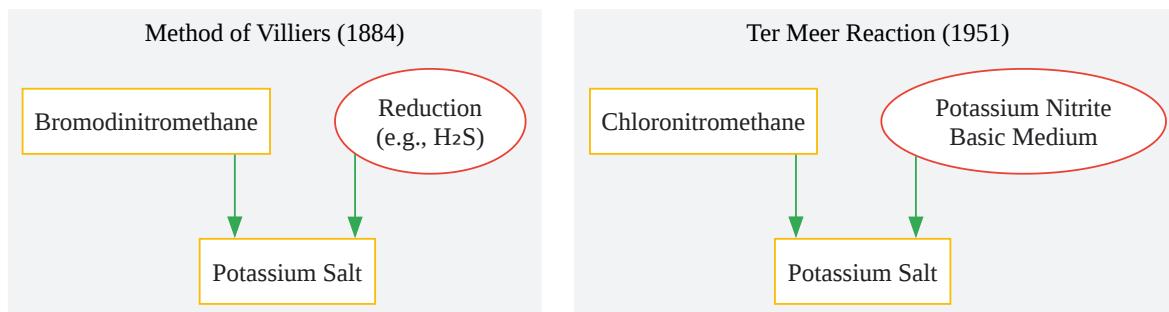


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Synthesis of Potassium Dinitromethanide from Methyl Malonate.

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Synthesis of Potassium Dinitromethanide from Barbituric Acid.

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Overview of Historical Synthesis Methods for Potassium Dinitromethanide.

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and Historical Preparation of Dinitromethane Salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754101#discovery-and-historical-preparation-of-dinitromethane-salts]

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